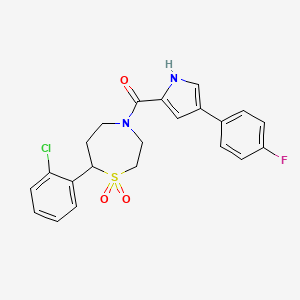![molecular formula C9H8N6S B2683969 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 338793-64-9](/img/structure/B2683969.png)
6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine” is a synthetic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . These compounds have been of interest due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . The synthetic approaches for the creation of [1,2,4]triazolo[1,5-a]pyrimidine system can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the search results. However, the structure of [1,2,4]triazolo[1,5-a]pyrimidines is well-studied . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule . However, the specific chemical reactions of “this compound” are not mentioned in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. However, it is known that these properties can vary widely depending on the specific substituents present in the molecule .
Aplicaciones Científicas De Investigación
Synthetic Utility and Chemical Properties
The synthetic utility of heteroaromatic azido compounds, including the preparation of some 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, highlights the versatility of these compounds in chemical synthesis. Through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes, a variety of triazolo-fused compounds can be prepared, demonstrating the adaptability and reactivity of this chemical framework in creating complex heterocyclic compounds (Westerlund, 1980).
Biological Applications
The synthesis and characterization of novel thieno[2,3-d]pyrimidines, derived from 2-aminothiophene-3-carboxylic acid esters, have shown that these compounds possess significant biological activities. The triazolo-thienopyrimidine derivatives, synthesized using both thermal and microwave irradiation techniques, have been studied for their antimicrobial and potentially antiviral properties, indicating the broad spectrum of biological applications for these compounds (Al-Taisan et al., 2010).
Antimicrobial and Anticancer Activities
Research has also been conducted on the antimicrobial evaluation of thienopyrimidine derivatives, where a one-step process led to the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety. These studies have further established the antimicrobial efficacy of these derivatives, showcasing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006). Furthermore, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their examination for antimicrobial activity illustrate the continuing exploration into the therapeutic potential of these compounds (El-Agrody et al., 2001).
Mecanismo De Acción
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines depends on their specific biological activity. For example, some PDE inhibitors that contain this scaffold work by selectively binding at a given cAMP PDE site in the cardiovascular system .
Direcciones Futuras
Propiedades
IUPAC Name |
6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6S/c10-7-5(6-2-1-3-16-6)4-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLCVGWKBTVXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C(=NC(=N3)N)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

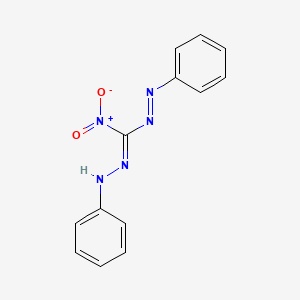
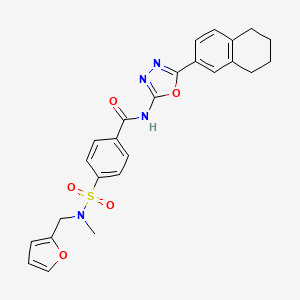
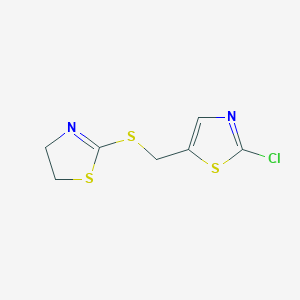
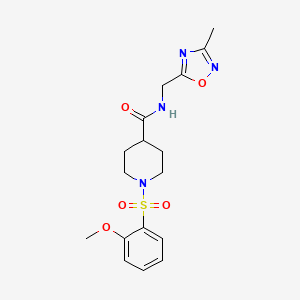
![3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683897.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)
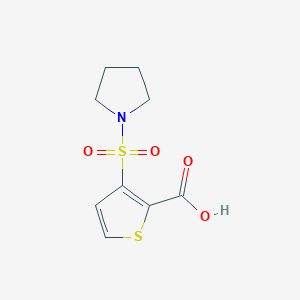


![4-butoxy-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2683906.png)


